

comparative study of the biological activity of 2,5-Dichloronicotinonitrile analogs

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Compound of Interest

Compound Name: 2,5-Dichloronicotinonitrile

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Comparative Biological Activity of Nicotinonitrile Analogs: A Research Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various nicotinonitrile analogs based on available experimental data. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology. Nicotinonitrile derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.^[1] This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for the cited biological assays.

Anticancer Activity

Nicotinonitrile analogs have been extensively investigated for their potential as anticancer agents.^[2] The following tables summarize the cytotoxic activity of various derivatives against several human cancer cell lines.

Table 1: Cytotoxic Activity of Nicotinonitrile Analogs Against Various Cancer Cell Lines

Compound/ Analog	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM) of Reference	Source
Benzofuran– nicotinonitrile derivative 2	HePG2	16.08	Doxorubicin	4.17	[3]
HCT-116	8.81	Doxorubicin	8.87	[3]	
MCF-7	8.36	Doxorubicin	5.5	[3]	
Benzofuran– nicotinonitrile derivative 8	HePG2	23.67	Doxorubicin	4.17	[3]
HCT-116	13.85	Doxorubicin	8.87	[3]	
MCF-7	17.28	Doxorubicin	5.5	[3]	
Enaminonitril e 3	HCT-116	10.84	Doxorubicin	8.87	[3]
Benzofuran– nicotinonitrile derivative 4	PC3	14.27	-	-	[3]
HeLa	21.10	-	-	[3]	
N– Nicotinonitrile derivative 11	MCF-7	Promising activity	Doxorubicin	-	[4]
HepG2	Promising activity	Doxorubicin	-	[4]	
N– Nicotinonitrile derivative 12	MCF-7	Promising activity	Doxorubicin	-	[4]
HepG2	Promising activity	Doxorubicin	-	[4]	

Pyridine derivative 7b, 7c, 7d, 10d	HCT-116, HepG-2	Interesting antitumor activity	Doxorubicin	-	[2]
2-methoxypyridine-3-carbonitrile	A549, MCF-7, CaCo-2	1-5	-	-	[5]

Note: "Promising activity" indicates that the source mentions significant anticancer effects without providing specific IC50 values.

EGFR Kinase Inhibitory Activity

Some nicotinonitrile analogs have been evaluated for their potential to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[3]

Table 2: EGFR Kinase Inhibitory Activity of Benzofuran-Nicotinonitrile Analogs

Compound/Analogue	EGFR-TK IC50 (μM)	Reference Compound	IC50 (μM) of Reference	Source
Benzofuran-nicotinonitrile derivative 2	0.81	Gefitinib	0.90	[3]
Enaminonitrile 3	1.12	Gefitinib	0.90	[3]
Benzofuran-nicotinonitrile derivative 10	0.95	Gefitinib	0.90	[3]
Benzofuran-nicotinonitrile derivative 11	1.03	Gefitinib	0.90	[3]

Antimicrobial and Antioxidant Activities

Certain nicotinonitrile derivatives have also demonstrated notable antimicrobial and antioxidant properties.[6][7]

Table 3: Antimicrobial and Antioxidant Activities of Selected Nicotinonitrile Analogs

Compound/Analog	Biological Activity	Assay	Results	Source
Various newly prepared products	Antimicrobial	Not specified	Potent activity	[6]
Nicotinonitrile-thiazole hybrid 6b	Antioxidant	ABTS radical cation decolorization	86.27% inhibition	[7]
Chalcone derivative 4c	Antioxidant	DPPH method	12.06% inhibition	[1]

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)[2][3]

- Cell Lines: Human cancer cell lines such as HePG2 (liver), HCT-116 (colon), MCF-7 (breast), PC3 (prostate), HeLa, and A549 (lung) are commonly used.[2][3]
- Procedure:
 - Cells are seeded in 96-well plates and incubated.
 - After 24 hours, cells are treated with various concentrations of the test compounds.
 - The cells are incubated for a specified period (e.g., 48 or 72 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

EGFR Kinase Inhibitory Assay[3]

- Methodology: The inhibitory activity against EGFR tyrosine kinase is typically determined using an enzyme-linked immunosorbent assay (ELISA)-based method.
- Procedure:
 - The assay is performed in 96-well plates coated with a substrate for the kinase (e.g., poly(Glu, Tyr) 4:1).
 - The test compounds and a standard inhibitor (e.g., Gefitinib) are added to the wells.
 - The kinase reaction is initiated by adding ATP.
 - After incubation, the plate is washed, and a primary antibody that recognizes the phosphorylated substrate is added.
 - A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
 - A substrate for the enzyme is added to produce a colorimetric signal.
 - The absorbance is measured, and the IC50 values are calculated.

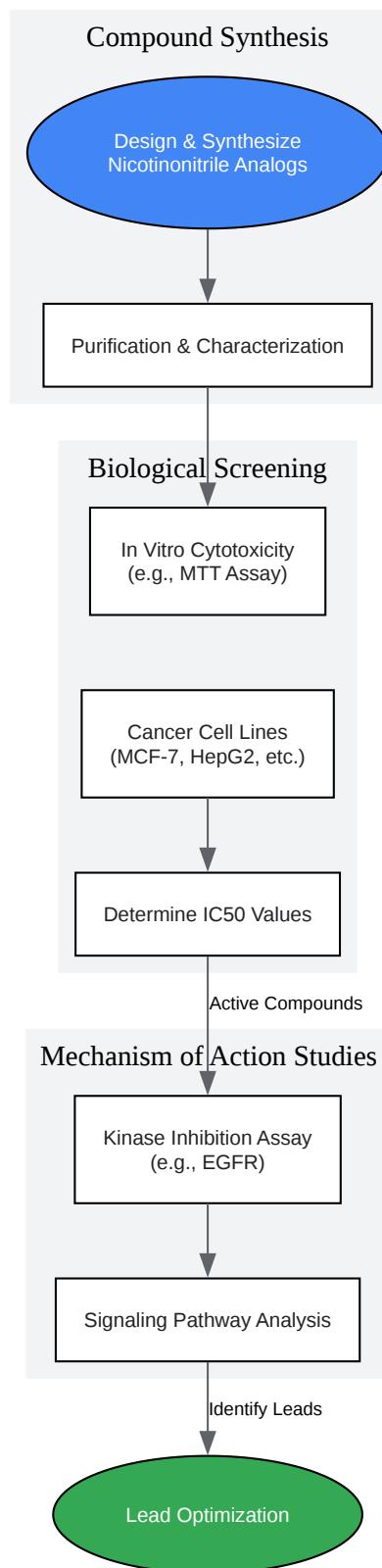
Antioxidant Activity (ABTS Assay)[7]

- Principle: This assay measures the ability of a compound to scavenge the stable ABTS^{•+} (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.
- Procedure:

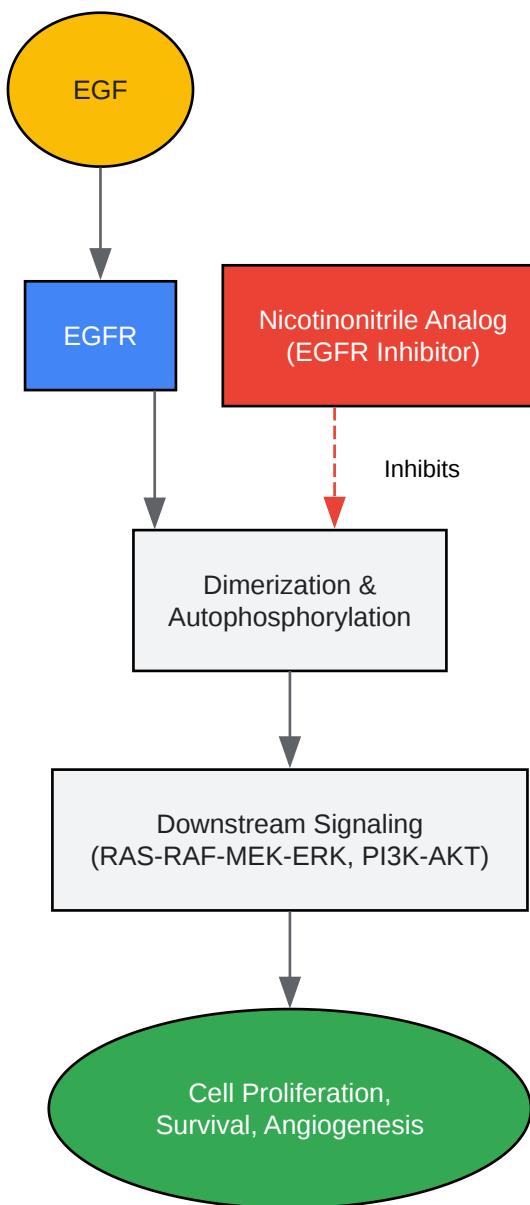
- The ABTS^{•+} radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).
- The test compound is added to the ABTS^{•+} solution.
- The reduction of the ABTS^{•+} radical by the antioxidant compound causes a decolorization of the solution.
- The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time.
- The percentage of inhibition of the ABTS^{•+} radical is calculated.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of nicotinonitrile analogs.

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Caption: Workflow for anticancer drug discovery with nicotinonitrile analogs.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of analogs.

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